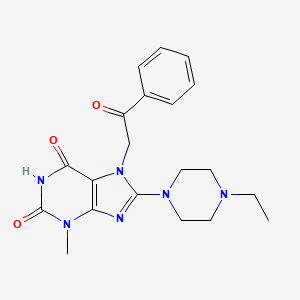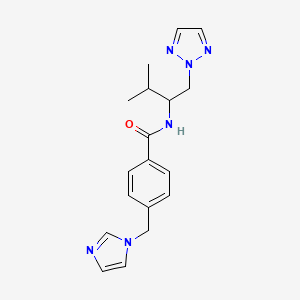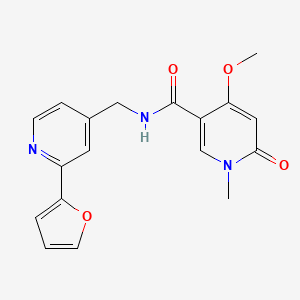![molecular formula C18H23NO3 B2455223 5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one CAS No. 2418679-44-2](/img/structure/B2455223.png)
5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a cyclopropylmethyl group, and an oxolan-2-one moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Oxolan-2-one Moiety: The oxolan-2-one ring can be formed through a cyclization reaction involving a suitable diol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine Derivatives: Compounds containing the aziridine ring, such as aziridine-2-carboxylic acid and aziridine-2-methanol.
Cyclopropylmethyl Compounds: Compounds with the cyclopropylmethyl group, such as cyclopropylmethylamine and cyclopropylmethyl chloride.
Oxolan-2-one Derivatives: Compounds with the oxolan-2-one ring, such as γ-butyrolactone and δ-valerolactone.
Uniqueness
5-[(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]oxolan-2-one is unique due to its combination of functional groups, which confer distinct reactivity and biological activities
Propriétés
IUPAC Name |
5-[[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18-7-6-17(22-18)9-14-2-1-3-16(8-14)21-12-15-11-19(15)10-13-4-5-13/h1-3,8,13,15,17H,4-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHMEUROICGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)CC4CCC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)



![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2455149.png)

![(1S,6R,7S)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2455153.png)
![N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2455154.png)

![ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2455157.png)

![2-[(6-Methoxypyridin-3-yl)-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2455159.png)
![5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate](/img/structure/B2455161.png)

